Janumet XR - 1011232-08-8

Janumet XR

Catalog Number: EVT-275103
CAS Number: 1011232-08-8
Molecular Formula: C20H30ClF6N10O5P
Molecular Weight: 670.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Metformin hydrochloride mixture with sitagliptin phosphate is an AMP activated protein kinase stimulants; CD26 antigen inhibitor; Gluconeogenesis inhibitor; Glucose modulator.
Source and Classification

Janumet XR is classified as an oral antidiabetic medication. It falls under the category of combination therapy due to its dual-action mechanism, which targets blood glucose levels through different pathways. Sitagliptin is a dipeptidyl peptidase-4 inhibitor that increases incretin levels, leading to increased insulin secretion and decreased glucagon release, while metformin primarily works by improving insulin sensitivity and reducing hepatic glucose production .

Synthesis Analysis

Methods and Technical Details

The synthesis of Janumet XR involves a well-defined manufacturing process that adheres to stringent regulatory guidelines. The active ingredients are produced separately before being combined into the final dosage form.

  1. Sitagliptin Phosphate Monohydrate: This compound is synthesized through several chemical reactions involving specific precursors, followed by purification steps to ensure high purity levels.
  2. Metformin Hydrochloride: Metformin is synthesized from guanidine and dimethylformamide or similar reagents, followed by crystallization to form the hydrochloride salt.
  3. Manufacturing Process: The final product is manufactured using a wet granulation process that includes blending, granulation, drying, milling, blending with excipients, compression into tablets, and coating for modified release characteristics .
Molecular Structure Analysis

Structure and Data

Janumet XR consists of two main components:

  • Sitagliptin Phosphate Monohydrate:
    • Molecular Formula: C16H15F6N5O1PC_{16}H_{15}F_{6}N_{5}O_{1}P
    • Molecular Weight: Approximately 408.28 g/mol.
  • Metformin Hydrochloride:
    • Molecular Formula: C4H11N5HClC_{4}H_{11}N_{5}\cdot HCl
    • Molecular Weight: Approximately 165.63 g/mol.

The structural representation shows sitagliptin as a complex organic molecule with multiple functional groups that facilitate its biological activity, while metformin's structure features a biguanide backbone essential for its glucose-lowering effects.

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions relevant to Janumet XR involve:

  1. Sitagliptin Activation: The inhibition of dipeptidyl peptidase-4 leads to increased levels of incretin hormones, which stimulate insulin secretion in response to meals.
  2. Metformin Mechanism: Metformin reduces hepatic glucose production through activation of AMP-activated protein kinase (AMPK), enhancing insulin sensitivity in peripheral tissues.

These reactions are critical for the therapeutic action of Janumet XR in controlling blood glucose levels effectively .

Mechanism of Action

Process and Data

Janumet XR functions through a synergistic mechanism:

  • Sitagliptin: Inhibits the enzyme dipeptidyl peptidase-4, resulting in prolonged action of incretin hormones such as glucagon-like peptide-1 (GLP-1). This leads to:
    • Increased insulin secretion from pancreatic beta cells.
    • Decreased glucagon secretion from alpha cells.
  • Metformin: Primarily acts by:
    • Decreasing hepatic glucose output.
    • Enhancing peripheral tissue uptake of glucose.
    • Improving insulin sensitivity.

This dual mechanism allows for more effective glycemic control compared to monotherapy with either agent alone .

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Stability: Stability studies indicate that both active ingredients maintain their efficacy under recommended storage conditions (25°C/60% RH) for up to 24 months .
  • pH Sensitivity: The formulation's release profile is influenced by pH, which affects the solubility and absorption of the active ingredients.
Applications

Scientific Uses

Introduction to Combination Therapy in Type 2 Diabetes Mellitus (T2DM)

Rationale for Dual-Agent Pharmacotherapy in Glycemic Control

Type 2 diabetes mellitus (T2DM) is characterized by a complex interplay of pathophysiological defects across multiple organ systems, termed the "ominous octet." These include insulin resistance in muscle, liver, and adipose tissue; impaired insulin secretion; inappropriate glucagon secretion; accelerated gastric emptying; neurotransmitter dysfunction; renal glucose reabsorption; and incretin deficiency [7]. This multifaceted pathophysiology renders monotherapy ineffective for durable glycemic control in most patients. Landmark studies like the UK Prospective Diabetes Study (UKPDS) demonstrated that approximately 50% of patients fail to maintain glycemic targets within three years on monotherapy, rising to 75% by nine years [4]. The progressive decline in β-cell function—estimated at 4% annually in T2DM—further necessitates early, aggressive intervention [4].

Combination therapy addresses this complexity through synergistic or complementary mechanisms. For instance, while metformin primarily suppresses hepatic gluconeogenesis, dipeptidyl peptidase-4 (DPP-4) inhibitors like sitagliptin enhance glucose-dependent insulin secretion and suppress glucagon via incretin potentiation. This dual approach simultaneously targets fasting and postprandial hyperglycemia, resulting in HbA1c reductions up to 2.4%—significantly greater than monotherapy (typically 0.5–1.5%) [1] [4]. Clinical trials consistently show combination therapy achieves HbA1c targets in a higher proportion of patients (up to 60%) compared to stepwise escalation (30–40%) [4] [6].

Table 1: Glycemic Efficacy of Dual vs. Single Agents in T2DM

RegimenHbA1c Reduction (%)Patients Achieving HbA1c <7%Study Duration
Metformin alone1.1–1.320–30%24–52 weeks
Sitagliptin alone0.7–0.815–25%24–52 weeks
Metformin + Sitagliptin1.7–2.450–60%24–52 weeks

Data compiled from clinical trials in [1] [4]

Evolution of Fixed-Dose Combination Formulations in Diabetes Management

Fixed-dose combinations (FDCs) emerged as a strategic solution to therapeutic inertia—the clinical failure to intensify treatment despite unmet glycemic goals. Traditional stepwise therapy delays intensification by a median of 2.9 years, during which hyperglycemia accelerates complications [4]. FDCs like Janumet XR consolidate complementary agents into a single pill, reducing pill burden and enhancing adherence by 15–25% compared to loose-dose combinations [3] [8].

The development of extended-release (XR) formulations marked a pivotal advancement. Janumet XR, approved in 2012, integrates an extended-release metformin core with an immediate-release sitagliptin coating [3] [5]. This design achieves:

  • Pharmacokinetic Optimization: Sitagliptin’s rapid absorption (T~max~: 1–4 hours) coincides with postprandial glucose surges, while metformin XR sustains plasma concentrations over 24 hours for basal control [5] [8].
  • Gastrointestinal Tolerance: The XR metformin layer slows drug release, reducing peak plasma concentrations and associated GI adverse events by 30% versus immediate-release formulations [5].

The VERIFY trial (2019) validated FDCs’ long-term benefits, showing initial metformin/vildagliptin FDC delayed treatment failure by 61.9 months compared to 36.1 months with metformin monotherapy (HR 0.51, p<0.001) [4]. This established FDCs as a cornerstone for early, sustained glycemic control.

Table 2: Milestones in Diabetes FDC Development

YearFDC ProductKey ComponentsClinical Impact
2005Metformin/GlipizideBiguanide + SulfonylureaFirst oral FDC for T2DM
2007Janumet (IR)Sitagliptin + Metformin IRFirst incretin-based FDC
2012Janumet XRSitagliptin + Metformin XRImproved GI tolerability & adherence
2015Empagliflozin/MetforminSGLT2i + BiguanideAdded cardiorenal benefits

Adapted from regulatory approvals in [3] [4] [8]

Janumet XR as a Paradigm for Synergistic Pharmacological Action

Janumet XR exemplifies mechanistic synergy through its components:

  • Metformin XR: Reduces hepatic glucose output by inhibiting mitochondrial complex I and activating AMP-activated protein kinase (AMPK). This decreases gluconeogenesis substrates like lactate and glycerol [1] [8].
  • Sitagliptin: Potentiates active incretin hormones (GLP-1 and GIP) by inhibiting DPP-4, increasing glucose-dependent insulin secretion by 2–3 fold and suppressing glucagon by 35–40% postprandially [1] [8].

This combination targets five pathophysiological defects in T2DM:

  • Liver: Metformin suppresses gluconeogenesis (fasting hyperglycemia) [1].
  • Pancreatic α-cells: Sitagliptin inhibits glucagon secretion [8].
  • Pancreatic β-cells: Sitagliptin enhances glucose-sensitive insulin release [7].
  • Muscle: Metformin improves insulin-mediated glucose uptake [1].
  • Gut: Sitagliptin decelerates gastric emptying via GLP-1 stabilization [7] [8].

A pharmacodynamic study demonstrated that coadministered sitagliptin and metformin reduce fasting plasma glucose by 25% more than additive effects predicted from monotherapies (p<0.01) [1]. This synergy arises from metformin’s ability to upregulate GLP-1 receptor expression in β-cells, amplifying sitagliptin’s incretin effects [1] [7].

Figure: Pathophysiological Targets of Janumet XR

[Liver: Metformin XR] → Suppresses gluconeogenesis  [Pancreas α-cells: Sitagliptin] → Inhibits glucagon  [Pancreas β-cells: Sitagliptin] → Boosts insulin secretion  [Muscle: Metformin XR] → Enhances glucose uptake  [Gut: Sitagliptin] → Slows gastric emptying  

Based on the "ominous octet" framework from [7]

Properties

CAS Number

1011232-08-8

Product Name

Janumet XR

IUPAC Name

(3R)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one;3-(diaminomethylidene)-1,1-dimethylguanidine;phosphoric acid;hydrochloride

Molecular Formula

C20H30ClF6N10O5P

Molecular Weight

670.9 g/mol

InChI

InChI=1S/C16H15F6N5O.C4H11N5.ClH.H3O4P/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22;1-9(2)4(7)8-3(5)6;;1-5(2,3)4/h4,6,9H,1-3,5,7,23H2;1-2H3,(H5,5,6,7,8);1H;(H3,1,2,3,4)/t9-;;;/m1.../s1

InChI Key

GCERFBKFVDLDKD-NRYJBHHQSA-N

SMILES

CN(C)C(=N)N=C(N)N.C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.OP(=O)(O)O.Cl

Solubility

Soluble in DMSO

Synonyms

janumet
Sitagliptin Phosphate Metformin Hydrochloride Drug Combination
Sitagliptin Phosphate, Metformin Hydrochloride Drug Combination
Sitagliptin Phosphate-Metformin Hydrochloride Drug Combination

Canonical SMILES

CN(C)C(=N)N=C(N)N.C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.OP(=O)(O)O.Cl

Isomeric SMILES

CN(C)C(=N)N=C(N)N.C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N.OP(=O)(O)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.